4-Tert-butylbenzyl alcohol
Overview
Description
4-Tert-butylbenzyl alcohol, also known as 4-(1,1-dimethylethyl)benzenemethanol, is an organic compound with the molecular formula C11H16O. It is a colorless to light yellow liquid that is soluble in alcohol but insoluble in water. This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
Like other alcohols, it may interact with various enzymes and proteins within the body .
Mode of Action
For instance, secondary, tertiary, allylic, and benzylic alcohols, such as 4-Tert-butylbenzyl alcohol, appear to react via a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
It’s known that alcohols can profoundly affect the balance of other biochemical pathways .
Pharmacokinetics
It’s known that alcohols are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
It’s known that the oxidation of alcohols can lead to the production of reactive species, which can have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other substances, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present .
Biochemical Analysis
Biochemical Properties
4-Tert-butylbenzyl alcohol plays a significant role in biochemical reactions, particularly in the formation of inclusion complexes with β-cyclodextrin . This interaction is crucial for studying the structural properties of the complex. Additionally, this compound undergoes selective oxidation by hypochlorite in the presence of a phase transfer catalyst . This reaction is essential for understanding the oxidation mechanisms of similar compounds.
Molecular Mechanism
At the molecular level, this compound interacts with β-cyclodextrin to form inclusion complexes . This interaction involves the encapsulation of the hydrophobic tert-butylbenzyl moiety within the hydrophobic cavity of β-cyclodextrin. Additionally, the selective oxidation of this compound by hypochlorite involves the formation of intermediate species that facilitate the oxidation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of oxidizing agents . Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies are required to fully understand the temporal effects of this compound.
Metabolic Pathways
Its structural similarity to other benzyl alcohol derivatives suggests potential interactions with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments may impact its biochemical properties and effects.
Subcellular Localization
Its hydrophobic nature suggests potential localization within lipid-rich compartments, such as cellular membranes and lipid droplets
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tert-butylbenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-tert-butylbenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of 4-tert-butylbenzaldehyde in the presence of a suitable catalyst such as palladium on carbon. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Hydrochloric acid or hydrobromic acid in the presence of a dehydrating agent.
Major Products:
Oxidation: 4-tert-butylbenzaldehyde.
Reduction: 4-tert-butyltoluene.
Substitution: 4-tert-butylbenzyl chloride or bromide.
Scientific Research Applications
4-Tert-butylbenzyl alcohol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzyl alcohol: A simpler analog with a similar structure but without the tert-butyl group.
4-Methylbenzyl alcohol: Similar structure with a methyl group instead of a tert-butyl group.
4-tert-Butylbenzaldehyde: The oxidized form of 4-tert-butylbenzyl alcohol.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and physical properties. This makes it particularly useful in the synthesis of polymers and copolymers with specific structural requirements .
Properties
IUPAC Name |
(4-tert-butylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEINXLJOJPHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061249 | |
Record name | 4-tert-Butylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-65-6 | |
Record name | 4-tert-Butylbenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Butylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-BUTYLBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4Q3YX9P4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-tert-butylbenzyl alcohol contribute to the formation of nanostructures?
A1: this compound plays a crucial role in the nonaqueous synthesis of tungsten oxide nanostructures. [] When reacted with tungsten chloride, it acts as a structure-directing agent, influencing the self-assembly of inorganic building blocks into organized anisotropic stacks of tungstite nanoplatelets. These stacks exhibit a high degree of order and can further assemble into larger bundles. []
Q2: Can you elaborate on the structural characteristics of this compound?
A2: this compound (C11H16O) has a molecular weight of 164.25 g/mol. [] Its structure consists of a benzene ring substituted with a tert-butyl group at the para position and a hydroxymethyl group (-CH2OH) at the meta position. While specific spectroscopic data wasn't detailed in the provided research, techniques like IR spectroscopy are valuable for characterizing its structural features and interactions. [, ]
Q3: What is the significance of this compound in supramolecular chemistry?
A3: this compound forms inclusion complexes with β-cyclodextrin. [] Two β-cyclodextrin molecules form a dimer, creating a cavity that encapsulates two molecules of this compound. This interaction is stabilized by hydrogen bonding and is influenced by the solvation of the alcohol's polar hydroxyl group within the cavity. []
Q4: Are there any catalytic applications of this compound derivatives?
A4: While this compound itself is not typically used as a catalyst, its derivatives find applications in catalysis. For instance, bis(4-(tert-butyl)benzyl) fumarate, synthesized from this compound and maleic anhydride, can be sulfonated to create a CO2-philic surfactant. [] This surfactant shows potential for enhanced oil recovery applications by lowering the interfacial tension between CO2 and brine. []
Q5: How does this compound contribute to the synthesis of polymers?
A5: this compound serves as an initiator in the ring-opening polymerization of glycolides, leading to the formation of oligo(ethylene oxide)-grafted polylactides. [] These polymers exhibit interesting properties such as water solubility and thermoresponsiveness, depending on the length of the grafted oligo(ethylene oxide) chains. []
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